![molecular formula C26H24Cl2P2Pd B1278890 [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) CAS No. 19978-61-1](/img/structure/B1278890.png)
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
Overview
Description
“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” (PdCl2(dppe)) is a chemical compound with the linear formula [(C6H5)2PCH2CH2P(C6H5)2]PdCl2 . It is a precatalyst used in the production of acrylic acid sodium salt via coupling of CO2 with ethene .
Molecular Structure Analysis
The molecular structure of “[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is represented by the SMILES stringCl[Pd]Cl.C(CP(c1ccccc1)c2ccccc2)P(c3ccccc3)c4ccccc4
. The InChI key for this compound is LDJXFZUGZASGIW-UHFFFAOYSA-L
. Chemical Reactions Analysis
“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is a precatalyst used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is a very pale yellow to yellow crystalline powder . It has a molecular weight of 575.74 . This compound is moisture sensitive and should be stored under inert gas, at ambient temperatures, and protected from moisture .Scientific Research Applications
Coordination Chemistry
PdCl2(dppe) is a bidendate ligand used in coordination chemistry to prepare metal complexes . It forms complexes with various metals, which can be used in a variety of chemical reactions.
Allylic Alkylation
PdCl2(dppe) is involved in the metal-catalyzed allylic alkylation . This process involves the transfer of an alkyl group from an allylic compound to a nucleophile, which is a key step in many organic synthesis reactions.
Decarboxylation of Allylic Esters
Another application of PdCl2(dppe) is in the decarboxylation of allylic esters . This reaction involves the removal of a carboxyl group from an ester, resulting in the formation of a new carbon-carbon bond.
1,3-Diene Synthesis
PdCl2(dppe) is also used in 1,3-diene synthesis . Dienes are organic compounds that contain two double bonds, and they are important building blocks in organic chemistry.
Cycloaddition Reactions
Cycloaddition reactions, which involve the formation of a cyclic product from two or more unsaturated precursors, are another area where PdCl2(dppe) finds use .
Carbonylation Reactions
Finally, PdCl2(dppe) is used in carbonylation reactions . These reactions involve the addition of a carbonyl group (C=O) to a molecule, and they are a key step in the synthesis of many types of organic compounds.
Safety And Hazards
“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation as well as serious eye irritation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
dichloropalladium;2-diphenylphosphanylethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454105 | |
Record name | Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) | |
CAS RN |
19978-61-1 | |
Record name | Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis-(diphenylphosphino)ethanepalladium(II)dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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